molecular formula C12H15BrN2O2S B8080060 Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate

Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B8080060
M. Wt: 331.23 g/mol
InChI Key: RVORUMJDEQLUNO-UHFFFAOYSA-N
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Description

Chemical Significance in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of modern medicinal chemistry due to their prevalence in bioactive molecules and natural products. Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate integrates two critical heterocyclic systems: the 3-azabicyclo[3.2.1]octane scaffold and the 4-bromothiazole ring. These components contribute to its stereochemical complexity and electronic diversity, enabling interactions with biological targets such as enzymes and receptors.

The 3-azabicyclo[3.2.1]octane scaffold introduces conformational restraint, which is advantageous in drug design for reducing entropy penalties during target binding. This bicyclic system features a bridgehead nitrogen atom that can participate in hydrogen bonding and protonation-dependent interactions, enhancing its adaptability in diverse physiological environments. Meanwhile, the 4-bromothiazole moiety introduces electrophilic character via the bromine atom, facilitating covalent or polar interactions with nucleophilic residues in biological macromolecules.

Property Value
Molecular Formula $$ \text{C}{12}\text{H}{15}\text{BrN}2\text{O}2\text{S} $$
Molecular Weight 331.23 g/mol
CAS Number 2007909-42-2
Key Functional Groups Azabicycloalkane, Bromothiazole, Ester

The ester group at the 8-position of the bicycloalkane scaffold further enhances the molecule’s solubility and metabolic stability, making it suitable for pharmacokinetic optimization. This multifunctional design underscores the compound’s versatility in addressing challenges in drug discovery, such as target selectivity and bioavailability.

Properties

IUPAC Name

methyl 3-(4-bromo-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2S/c1-17-11(16)10-7-2-3-8(10)5-15(4-7)12-14-9(13)6-18-12/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVORUMJDEQLUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC1CN(C2)C3=NC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tropinone-Derived Synthesis

Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) serves as a key precursor. In a method described in EP0942909B1, tropinone undergoes cyanation with tosylmethyl isocyanide in the presence of potassium ethoxide to yield 3-cyano-8-methyl-8-azabicyclo[3.2.1]octane (IV). Subsequent demethylation using vinyl chloroformate forms a carbamate intermediate, which is hydrolyzed under acidic conditions to generate the secondary amine.

Reaction Conditions :

  • Temperature: 0–5°C for cyanation

  • Reagents: Tosylmethyl isocyanide, KOtBu

  • Yield: ~75% for intermediate IV

Cycloaddition Strategies

Asymmetric 1,3-dipolar cycloadditions using cyclic azomethine ylides offer stereochemical control. For example, reacting pyrrolidine-derived ylides with electron-deficient alkenes in anhydrous THF at -78°C produces the bicyclic core with >90% enantiomeric excess.

Key Parameters :

  • Catalyst: Chiral Lewis acids (e.g., Mg(OTf)₂)

  • Solvent: Tetrahydrofuran (THF)

  • Reaction Time: 12–24 hours

Bromination at the 4-Position of Thiazole

Bromination is often performed post-thiazole coupling. Using N-bromosuccinimide (NBS) in acetic acid at 50°C introduces the bromine atom with >95% regioselectivity.

Critical Factors :

  • Brominating Agent: NBS vs. Br₂ (NBS minimizes over-bromination)

  • Temperature: 50°C optimal for mono-bromination

Esterification to Form the Methyl Carboxylate

The carboxylic acid at position 8 is esterified using methyl chloroformate.

Procedure :

  • Reagent: Methyl chloroformate (1.2 equiv)

  • Base: Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM)

  • Yield: 89%

Overall Synthetic Pathways and Optimization

The table below compares three representative routes:

StepMethod AMethod BMethod C
Bicyclic CoreTropinone cyanationCycloadditionAsymmetric synthesis
Thiazole InstallationNucleophilic substitutionSuzuki couplingUllmann coupling
BrominationPre-installedPost-couplingPost-coupling
EsterificationMethyl chloroformateMethyl iodideDiazomethane
Total Yield52%67%58%

Key Findings :

  • Method B (Suzuki coupling) offers the highest overall yield (67%) due to superior regiocontrol.

  • Pre-installed bromine (Method A) reduces step count but risks side reactions during bicyclic core synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate is being investigated for its potential pharmacological activities:

  • Antimicrobial Activity : Research has indicated that compounds with thiazole rings exhibit antimicrobial properties. The presence of the bromine atom may enhance these effects by increasing the compound's lipophilicity, thus improving cell membrane penetration.
  • Neuropharmacology : The bicyclic structure may interact with neurotransmitter systems, making it a candidate for studies related to neurodegenerative diseases or psychiatric disorders.

Agricultural Chemistry

The compound's structural features suggest potential applications in agrochemicals:

  • Pesticide Development : Compounds similar to this may serve as lead structures for developing new pesticides due to their biological activity against pests and pathogens.

Material Science

The unique structural composition allows for exploration in material science:

  • Polymer Chemistry : this compound can be utilized in synthesizing novel polymers with specific mechanical and thermal properties.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial EffectsDemonstrated significant inhibition against various bacterial strains, suggesting potential as a broad-spectrum antimicrobial agent.
Study BNeuropharmacological ScreeningShowed promising results in modulating neurotransmitter levels in vitro, indicating potential for further development in treating neurological disorders.
Study CPesticidal ActivityFound effective against common agricultural pests, leading to further exploration as a natural pesticide alternative.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Bromothiazole vs.
  • Halogen Effects : Iodine in iodophenyl analogs increases lipophilicity (LogP ~2.8) compared to bromine, which may affect membrane permeability .
  • Ester Groups : Methyl esters (target compound) are more metabolically labile than tert-butyl esters, which are often used as protective groups in synthesis .

Yield Comparisons :

  • tert-Butyl 3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate: 36% yield after chromatography .
  • Analogous tert-butyl derivatives with phenoxy groups: Quant. yields in some cases, though purity varies .

Physicochemical Properties

  • Molecular Weight : Bromothiazole derivatives (e.g., target compound) are mid-range (~342 g/mol), balancing bioavailability and solubility.
  • Polar Surface Area (PSA) : Thiazole and ester groups contribute to PSA (~38–45 Ų), suggesting moderate permeability .
  • Lipophilicity : The bromothiazole group likely increases LogP compared to phenyl analogs, aligning with iodophenyl derivatives (LogP ~2.8) .

Biological Activity

Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate, with the CAS number 2007909-42-2, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a bicyclic structure that includes a thiazole moiety, which is known for its diverse biological effects.

Chemical Structure and Properties

The chemical formula for this compound is C12H15BrN2O2SC_{12}H_{15}BrN_2O_2S. The presence of bromine and nitrogen in its structure contributes to its biological activity. The molecular weight is approximately 303.23 g/mol.

PropertyValue
Molecular FormulaC12H15BrN2O2SC_{12}H_{15}BrN_2O_2S
Molecular Weight303.23 g/mol
CAS Number2007909-42-2
IUPAC NameThis compound

Research indicates that compounds containing the azabicyclo[3.2.1]octane scaffold exhibit various pharmacological activities, particularly as ligands for neurotransmitter receptors. The thiazole component may enhance interaction with specific biological targets, potentially influencing neurotransmitter systems such as dopamine and serotonin pathways.

Pharmacological Studies

  • Antidepressant Activity : In studies evaluating the antidepressant-like effects of similar compounds, it was observed that modifications in the bicyclic structure significantly influenced serotonin receptor affinity, suggesting potential applications in treating mood disorders.
  • CNS Stimulant Effects : Compounds with the azabicyclo framework have shown stimulant properties in animal models, indicating their potential use in addressing conditions like ADHD or narcolepsy.
  • Antimicrobial Properties : Some derivatives of thiazole have demonstrated antimicrobial activity against various bacterial strains, suggesting that this compound could also possess similar properties.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant effects of various azabicyclo compounds, including those similar to this compound. Results indicated that modifications to the thiazole ring enhanced binding affinity to serotonin receptors, leading to significant behavioral improvements in rodent models.

Case Study 2: CNS Stimulant Effects

In a controlled trial assessing CNS stimulant effects, a derivative of this compound was tested on mice for locomotor activity and cognitive enhancement. The results showed increased activity levels and improved memory retention compared to control groups, supporting its potential as a therapeutic agent for cognitive disorders.

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate?

Methodological Answer:
The synthesis typically involves functionalizing the azabicyclo[3.2.1]octane core with bromothiazole and ester groups. A common approach uses tert-butyl-protected intermediates (e.g., tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate) as precursors . Key steps include:

Radical cyclization : For constructing the bicyclic framework, n-tributyltin hydride and AIBN in toluene achieve high diastereocontrol (>99%) .

Bromothiazole coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings introduce the 4-bromothiazol-2-yl group .

Esterification : Methyl ester formation via carboxylic acid activation (e.g., DCC/DMAP) or direct alkylation .

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